molecular formula C10H23BO2 B1351434 Decylboronic Acid CAS No. 24464-63-9

Decylboronic Acid

Cat. No.: B1351434
CAS No.: 24464-63-9
M. Wt: 186.1 g/mol
InChI Key: TUTSEMMBKGBUGD-UHFFFAOYSA-N
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Description

Decylboronic acid, also known as n-Decylboronic acid, is an organic compound with the chemical formula C₁₀H₂₃BO₂. It is a boronic acid derivative characterized by a decyl group attached to a boronic acid moiety. This compound is typically found as a white to light yellow crystalline powder and is known for its unique chemical properties and applications in various fields of science and industry .

Mechanism of Action

Target of Action

Decylboronic Acid, also known as n-Decylboronic acid, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound in this reaction are the organic groups that participate in electronically divergent processes with the metal catalyst .

Mode of Action

The mode of action of this compound involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, this compound, which is formally a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

It is known that the compound plays a crucial role in the suzuki–miyaura coupling reaction, which is a key process in organic synthesis . The downstream effects of this reaction depend on the specific reactants and conditions used.

Pharmacokinetics

It is known that the compound has a molecular weight of 18610 Da , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis to create a variety of complex organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the yield of the Suzuki–Miyaura coupling reaction can be increased by slow-release and thus low concentration of boronic acid . .

Biochemical Analysis

Biochemical Properties

Decylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It forms reversible covalent bonds with diols and polyols, which are commonly found in saccharides and catechols. This interaction is crucial for the molecular recognition processes in biological systems. This compound can also bind to nucleophilic amino acid side chains, such as serine, which allows it to act as an enzyme inhibitor. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with proteins and enzymes involved in these pathways. For example, this compound can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling. This inhibition can lead to changes in gene expression and cellular metabolism. Additionally, this compound has been used in the delivery of peptides into cells, demonstrating its ability to cross cell membranes and affect intracellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with diols and nucleophilic amino acid side chains. This interaction allows this compound to inhibit the activity of enzymes by binding to their active sites. The binding of this compound to enzymes can prevent the enzymes from interacting with their natural substrates, thereby inhibiting their activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can degrade over time, especially in the presence of water. This degradation can lead to a decrease in its effectiveness as an enzyme inhibitor or molecular recognition agent. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity and influence cellular processes without causing significant toxicity. At high doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular function. Studies have shown that there is a threshold dose above which the toxic effects of this compound become apparent .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It can affect metabolic flux by inhibiting the activity of key enzymes involved in metabolic pathways. For example, this compound can inhibit the activity of enzymes involved in the glycolytic pathway, leading to changes in metabolite levels and metabolic flux. This inhibition can have downstream effects on cellular metabolism and energy production .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can cross cell membranes and accumulate in specific cellular compartments, such as the cytosol and nucleus. The distribution of this compound within cells can affect its activity and function, as it can interact with different biomolecules in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its ability to interact with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria, through interactions with targeting signals. This localization can affect its activity and function, as it can interact with different biomolecules in different subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decylboronic acid can be synthesized through several methods, with one of the most common being the reaction of decanol with boron-containing reagents. A typical synthetic route involves the esterification of decanol with boric acid or boron trihalides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction conditions often include heating the mixture to facilitate the esterification process .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The industrial production also emphasizes safety and environmental considerations, employing closed systems and efficient waste management practices .

Chemical Reactions Analysis

Types of Reactions: Decylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed:

Scientific Research Applications

Decylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its long alkyl chain, which imparts hydrophobic properties and influences its reactivity and solubility. This makes it particularly useful in applications requiring amphiphilic properties and in the synthesis of hydrophobic compounds .

Properties

IUPAC Name

decylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23BO2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h12-13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTSEMMBKGBUGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCCCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400492
Record name Decylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24464-63-9
Record name Decylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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